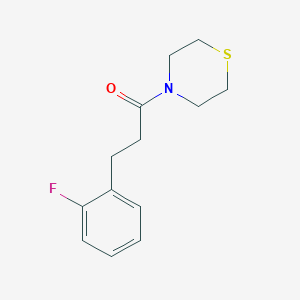

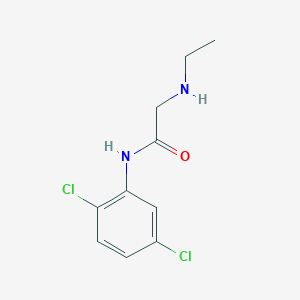

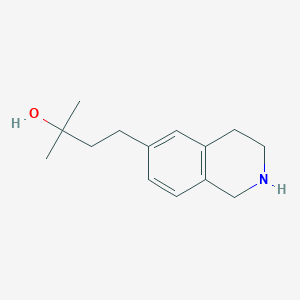

2-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. JMJD3 is a member of the Jumonji family of histone demethylases and is involved in the regulation of gene expression through the removal of methyl groups from histones. GSK-J4 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegeneration.

Scientific Research Applications

Spectrophotometric Applications

A chromogenic reagent synthesized from similar chemical structures has been utilized for the spectrophotometric determination of Nickel (II) in alloys. This method, noted for its sensitivity and accuracy, relies on the formation of a dark-brown colored complex in aqueous solutions, demonstrating the potential of such compounds in analytical chemistry for metal detection and quantification (Kadhim, Abbas, & AL-Da'amy, 2020).

Molecular Characterization and Antimicrobial Activity

Compounds bearing the sulfonamide moiety, similar to the compound , have been synthesized and characterized for their antimicrobial properties. These compounds have shown significant activity against a range of microbes, indicating the potential of sulfonamide derivatives in the development of new antimicrobial agents (Demircioğlu et al., 2018).

Corrosion Inhibition

Piperidine derivatives, including those structurally related to the compound of interest, have been investigated for their corrosion inhibition properties on iron. This research, involving quantum chemical calculations and molecular dynamics simulations, highlights the application of such compounds in protecting metals from corrosion, relevant in industrial settings (Kaya et al., 2016).

Anticancer Activity

Sulfonamide derivatives, similar to the compound in focus, have been explored for their pro-apoptotic effects on cancer cells. These studies reveal that such compounds can activate certain cellular pathways leading to cancer cell death, suggesting their potential as anticancer agents (Cumaoğlu et al., 2015).

Enzyme Inhibition

Research on sulfonamide derivatives bearing the piperidine nucleus has shown significant activity against cholinesterase enzymes. This highlights the potential therapeutic applications of these compounds in treating diseases associated with cholinergic systems, such as Alzheimer's (Khalid, 2012).

properties

IUPAC Name |

2-nitro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c27-26(28)19-6-2-3-7-20(19)31(29,30)24-17-10-8-16(9-11-17)18-12-13-21(23-22-18)25-14-4-1-5-15-25/h2-3,6-13,24H,1,4-5,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSPNSWVWLFETH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethylphenyl)-8-fluoro-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2882687.png)

![Methyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2882693.png)

![2-chloro-6-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2882695.png)

![5-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/no-structure.png)

![4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2882701.png)

![2-Chloro-N-ethyl-N-[(1-methyltriazol-4-yl)methyl]propanamide](/img/structure/B2882703.png)